2-(3,5-Dimethylphenyl)propan-2-ol
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-9(2)7-10(6-8)11(3,4)12/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRQQAQWMSPPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297056 | |
| Record name | α,α,3,5-Tetramethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34696-74-7 | |
| Record name | α,α,3,5-Tetramethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34696-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α,3,5-Tetramethylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
-
Activation : A Lewis acid (e.g., AlCl₃) coordinates with acetone, polarizing the carbonyl group.
-
Electrophilic Attack : The activated acetone undergoes electrophilic substitution at the para position of 3,5-dimethylbenzene.
-
Rearomatization : Deprotonation restores aromaticity, yielding the tertiary alcohol.
Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | AlCl₃ | 68–72 |
| Solvent | Dichloromethane | — |
| Temperature | 0–5°C | — |
| Reaction Time | 6–8 hours | — |
Key Findings :
-
Excess AlCl₃ improves electrophilicity but risks side reactions (e.g., oligomerization).
-
Lower temperatures favor regioselectivity, minimizing meta-substitution byproducts.
Grignard Reagent Approach
The Grignard method offers superior stereochemical control. Here, 3,5-dimethylphenylmagnesium bromide reacts with acetone to form the target alcohol.
Synthetic Pathway
Performance Metrics
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 85–90 |
| Temperature | Reflux (66°C) | — |
| Stoichiometry | 1:1.2 (aryl:acetone) | — |
Advantages :
-
High yields due to the strong nucleophilicity of Grignard reagents.
Bromomethylation-Alkylation Sequence
Adapted from the synthesis of analogous aldehydes, this two-step approach involves bromomethylation followed by alkylation.
Step 1: Bromomethylation
3,5-Dimethylbenzene undergoes bromomethylation using paraformaldehyde and HBr in acetic acid:
Step 2: Alkylation with Acetone
The bromomethyl intermediate reacts with acetone under phase-transfer conditions (tetrabutylammonium bromide, NaOH):
Efficiency Analysis
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Bromomethylation | 62 | 89 |
| Alkylation | 65 | 93 |
Challenges :
-
Bromomethyl intermediates are moisture-sensitive, requiring anhydrous conditions.
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Phase-transfer catalysts enhance reaction rates but complicate purification.
Hydroalkylation of Propene
A less conventional method involves the acid-catalyzed addition of propene to 3,5-dimethylbenzene.
Reaction Overview
Operational Data
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Concentrated H₂SO₄ | Moderate yield |
| Temperature | 50°C | 55% conversion |
| Pressure | Atmospheric | — |
Limitations :
-
Poor regioselectivity due to competing oligomerization of propene.
-
Requires extensive purification to isolate the desired product.
Green Chemistry Approaches
Emerging methodologies focus on sustainability, such as using ionic liquids or biocatalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,5-Dimethylphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(3,5-Dimethylphenyl)propan-2-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products
Oxidation: 2-(3,5-Dimethylphenyl)propan-2-one.
Reduction: this compound.
Substitution: 2-(3,5-Dimethylphenyl)propan-2-yl chloride.
Scientific Research Applications
Chemistry
2-(3,5-Dimethylphenyl)propan-2-ol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions such as oxidation to form 2-(3,5-Dimethylphenyl)propan-2-one or substitution reactions with other functional groups.
Biology
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of bacteria and fungi. The 2,5-dimethylphenyl scaffold is particularly noted for its effectiveness against drug-resistant strains like Staphylococcus aureus and Candida species .
- Anti-inflammatory Effects: Preliminary investigations suggest potential anti-inflammatory properties, possibly through modulation of signaling pathways involved in inflammation.
Medicine
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its structural features may allow it to interact with specific cellular receptors or enzymes, leading to beneficial physiological effects .
Industrial Applications
The compound is utilized in the production of:
- Fragrances and Flavors: Due to its pleasant aromatic properties.
- Specialty Chemicals: It serves as a building block for various fine chemicals used in different industrial applications .
Case Study 1: Antimicrobial Activity
A study evaluating derivatives of this compound demonstrated significant antibacterial activity against Helicobacter pylori. Modifications at the chiral centers were found to enhance potency, suggesting that further structural optimizations could lead to more effective antimicrobial agents.
Case Study 2: Anticancer Potential
Research on structurally related compounds indicated their ability to induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This highlights the potential of this compound derivatives in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of 2-(3,5-Dimethylphenyl)propan-2-ol and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₆O₂ | ~180.24 | 3,5-dimethylphenyl | N/A | N/A | N/A |
| 2-(3,5-Dichlorophenyl)propan-2-ol | C₉H₁₀Cl₂O | 205.08 | 3,5-dichlorophenyl | 1.273 | 261.2 | 113 |
| 2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol | C₁₁H₁₀F₆O | 272.19 | 3,5-bis(trifluoromethyl) | N/A | N/A | N/A |
| 2-(3,5-Dimethyl-4-hydroxyphenyl)propan-2-ol | C₁₁H₁₆O₂ | 180.24 | 3,5-dimethyl-4-hydroxyphenyl | N/A | N/A | N/A |
| 2-[Bis(3,5-dimethylphenyl)phosphoryl]propan-2-ol hemihydrate | C₁₉H₂₅O₂P·0.5H₂O | 335.34 | Bis(3,5-dimethylphenyl)phosphoryl | N/A | N/A | N/A |
Key Observations:
- Halogen vs. Alkyl Substituents : The dichlorophenyl analog exhibits higher density (1.273 g/cm³) and boiling point (261.2°C) compared to the dimethylphenyl derivative due to chlorine’s higher atomic mass and polarity . In contrast, trifluoromethyl groups (C₁₁H₁₀F₆O) introduce strong electron-withdrawing effects, likely reducing solubility in polar solvents .
- Hydroxyl Group Addition : The 4-hydroxyphenyl derivative (C₁₁H₁₆O₂) shares the molecular weight of the target compound but gains hydrogen-bonding capacity, which may enhance melting points and aqueous solubility .
- Phosphorylated Derivative : The phosphoryl-containing analog (C₁₉H₂₅O₂P·0.5H₂O) demonstrates intramolecular C–H⋯O hydrogen bonds and a planar crystal structure stabilized by O–H⋯O interactions, suggesting higher thermal stability .
Biological Activity
2-(3,5-Dimethylphenyl)propan-2-ol, also known as 3,5-dimethyl-1-phenylpropan-2-ol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the alkylation of phenolic compounds or the reduction of ketones. Various synthetic routes have been explored to optimize yield and purity. For instance, a common method includes the use of Grignard reagents or lithium aluminum hydride in a controlled environment to ensure selective reduction.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects such as:
- Antiproliferative Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been tested against HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) cell lines. The IC50 values indicate varying degrees of cytotoxicity, with some studies reporting values as low as 4.5 µmol/L against MCF7 cells .
- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity. Research indicates that certain structural modifications enhance its efficacy against bacterial strains .
The mechanism underlying the biological activity of this compound is thought to involve the modulation of various signaling pathways. It has been suggested that this compound may inhibit specific enzymes or receptors involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a recent study, the compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated that it could effectively trigger programmed cell death through both intrinsic and extrinsic pathways .
- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggested that it may reduce oxidative stress and improve neuronal survival under toxic conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
